Taiwaniaflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

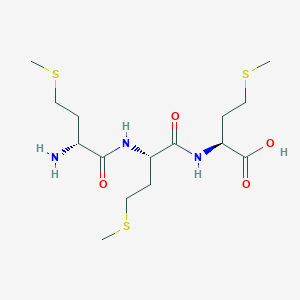

Taiwaniaflavone is a type of biflavone, a class of flavonoids, that has been isolated from the leaves of Taiwania cryptomerioides Hayata . It is also known as 3,3’-linked biapigenin .

Synthesis Analysis

This compound and its methyl ethers have been synthesized from the leaves of Taiwania cryptomerioides Hayata . The synthesis involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis

This compound is composed of two phenyl-chromenone units linked via a C–C or C–O–C bond between the chromenone moiety or the appended phenyl ring . The molecular structure of this compound significantly interacts with the active site of enzymes, having optimum binding energy ranging from -11.7Kcal/mol to -9.5Kcal/mol .Chemical Reactions Analysis

The key stages of the chemical reactions involving this compound are cyclization and oxidation . The precursors to flavonols are the flavanonols . The reaction conditions involve the use of BiCl3/RuCl3 for the synthesis of functionalized flavones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are essential to understand its function as a biomaterial . The chemistry of this compound directly contributes to its interaction with biological environments .Aplicaciones Científicas De Investigación

Isolation and Identification

Taiwaniaflavone, a biflavone, and its derivatives have been identified and isolated from the leaves of Taiwania cryptomerioides Hayata. These substances were identified based on spectral data and the synthesis of this compound methyl ethers. This research contributes to the chemical understanding of compounds present in T. cryptomerioides (Kamil et al., 1981).

Anti-Inflammatory Properties

This compound has shown potential in inhibiting the inductions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the pathogenesis of chronic inflammation. This inhibitory effect is linked to the blocking of nuclear translocation of p65 and the inactivation of nuclear factor-kappaB, suggesting potential applications in treating inflammatory diseases (Pokharel et al., 2006).

Additional Applications in Herbal Medicine

This compound has been identified in various studies focusing on different herbal medicines and plant extracts. For example, it has been found in other plant species like Calocedrus microlepic var. formosana, indicating its broader presence in herbal medicine and the potential for diverse applications (Chien et al., 2004).

Antioxidant Activities

Research on different herbaceous plants, including studies on the antioxidant activities of various plant extracts, has also mentioned this compound. These studies contribute to the understanding of the antioxidant properties of this compound, highlighting its potential use in addressing oxidative stress-related health issues (Lin et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,31-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKDLTDRZZSWPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)

![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)

![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)